6,7-Dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-5-10-9(12(14)15)3-4-13-11(10)6-8(7)2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIKOEROXKKPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652869 | |
| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854858-79-0 | |
| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 6,7-Dimethylquinoline-4-carboxylic Acid
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as the core for various antimalarial, antiviral, and kinase-inhibitor therapeutics.[1] While 6,7-dimethoxy variants are common in modern oncology (e.g., Cabozantinib), the 6,7-dimethylquinoline-4-carboxylic acid analogue presents unique hydrophobic properties critical for optimizing lipophilicity (LogP) in lead optimization.
This guide details a high-fidelity synthetic route prioritizing regioselectivity and scalability. Unlike the variable yields of the classical Doebner reaction, we utilize a Modified Pfitzinger Strategy via a 5,6-dimethylisatin intermediate. This pathway ensures unambiguous placement of the methyl groups and high purity of the final carboxylic acid.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the pyridine ring of the quinoline system. The most reliable disconnection leads to 5,6-dimethylisatin , which can be ring-opened and re-closed with a two-carbon fragment (pyruvate) to form the quinoline core.
Strategic Advantages:
-
Regiocontrol: The pre-formed benzene ring substitution in the isatin precursor guarantees the 6,7-positioning in the final quinoline.
-
Scalability: The intermediates are stable solids, allowing for easy purification via crystallization rather than chromatography.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic flow from the target acid back to the commercially available aniline precursor.
Part 2: Experimental Protocols
Phase 1: Synthesis of 5,6-Dimethylisatin
Methodology: Sandmeyer Isonitrosoacetanilide Synthesis
This phase constructs the indole-2,3-dione (isatin) core.[2] The reaction involves the condensation of chloral hydrate and hydroxylamine with the aniline, followed by acid-mediated cyclization.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
| 3,4-Dimethylaniline | 1.0 | Substrate | Darkens on air exposure; use fresh. |
| Chloral Hydrate | 1.1 | C2-Synthon | Hygroscopic; handle rapidly. |
| Hydroxylamine HCl | 3.0 | Oxime Source | Excess ensures complete conversion. |
| Sodium Sulfate | 4-5 | Salt Effect | Increases ionic strength to aid precipitation. |
| Conc. H₂SO₄ | Solvent | Cyclization Agent | Must be heated to 80-90°C. |
Step-by-Step Protocol:
-
Isonitrosoacetanilide Formation:
-
Dissolve 0.1 mol of 3,4-dimethylaniline in 500 mL of water containing 0.12 mol of HCl.
-
In a separate flask, dissolve 0.11 mol chloral hydrate and 120g sodium sulfate in 200 mL water.
-
Mix the solutions and heat to 50°C.
-
Add a solution of 0.3 mol hydroxylamine hydrochloride in water slowly.
-
Heat the mixture to boiling for 5-10 minutes. A precipitate (the isonitroso intermediate) will form.
-
Cool to 20°C, filter, wash with water, and dry.
-
-
Cyclization to Isatin:
-
Pre-heat 100 mL of concentrated H₂SO₄ to 50°C in a reactor with efficient stirring.
-
Add the dry isonitroso intermediate portion-wise. Critical: Maintain internal temperature between 60-70°C. Exotherms can cause charring.
-
Once addition is complete, heat to 80°C for 15 minutes to finish the ring closure.
-
Cool the dark solution to room temperature and pour over 500g of crushed ice.
-
The 5,6-dimethylisatin will precipitate as an orange/red solid. Filter, wash with water until neutral, and dry.
-
Expert Insight: 3,4-dimethylaniline gives a mixture of isomers (4,5-dimethylisatin and 5,6-dimethylisatin) due to ortho/para direction. However, the 5,6-isomer is sterically favored and typically constitutes >80% of the yield. Recrystallization from acetic acid purifies the 5,6-isomer.
Phase 2: The Pfitzinger Reaction & Decarboxylation
Methodology: Base-catalyzed condensation followed by thermal decarboxylation.
The isatin ring is opened by base to form the isatinate, which then condenses with pyruvic acid. This yields the 2,4-dicarboxylic acid. Since the carboxyl group at C2 is electronically connected to the ring nitrogen, it is less stable than the C4 carboxyl group and can be selectively removed by heat.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| 5,6-Dimethylisatin | 1.0 | Precursor |
| Pyruvic Acid | 1.5 | C2-C3 Fragment |
| KOH (33% aq) | Excess | Base/Solvent |
| Acetic Acid | - | pH Adjustment |
Step-by-Step Protocol:
-
Condensation (Pfitzinger):
-
Suspend 0.05 mol of 5,6-dimethylisatin in 50 mL of 33% KOH.
-
Add 0.075 mol of pyruvic acid (or sodium pyruvate).
-
Reflux the mixture for 4–6 hours. The solution color will shift from red (isatinate) to yellow/brown.
-
Cool the mixture and acidify with glacial acetic acid to pH 3–4.
-
The 6,7-dimethylquinoline-2,4-dicarboxylic acid will precipitate. Filter and dry.[3]
-
-
Selective Decarboxylation:
-
Place the dry dicarboxylic acid in a flask containing high-boiling solvent (e.g., diphenyl ether or nitrobenzene) or perform as a neat melt if stability allows.
-
Preferred Method: Suspension in refluxing nitrobenzene (approx. 210°C) for 1 hour.
-
Evolution of CO₂ bubbles indicates the reaction is proceeding.
-
Cool the mixture. The target This compound often crystallizes out upon cooling or upon addition of non-polar solvent (hexane/ether).
-
Filter and wash with ether to remove high-boiling solvent.
-
Reaction Mechanism Visualization (DOT)
Figure 2: Mechanistic pathway from Isatin ring opening to the final selective decarboxylation.
Part 3: Quality Control & Characterization
To ensure the integrity of the synthesized compound for drug development assays, the following analytical criteria must be met.
1. Proton NMR (¹H-NMR, DMSO-d₆):
-
Aromatic Region: Look for two singlets (or tight doublets) representing the H5 and H8 protons on the benzene ring. The lack of coupling between them confirms the 6,7-substitution pattern.
-
Quinoline Ring: A characteristic set of doublets for H2 and H3. H2 will be significantly deshielded (approx. 8.8–9.0 ppm) due to the adjacent Nitrogen.
-
Methyl Groups: Two distinct singlets in the aliphatic region (2.3–2.5 ppm).
2. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated m/z for C₁₂H₁₁NO₂ = 202.08. Expect peak at ~202.1.
3. HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Target: >98% purity required for biological assays.
Part 4: Safety & Troubleshooting
| Hazard | Mitigation |
| Chloral Hydrate | Controlled substance (sedative). Handle in fume hood; log usage strictly. |
| Hydroxylamine HCl | Potential explosion hazard upon heating if dry. Keep in solution; do not distill to dryness. |
| Nitrobenzene | Toxic by inhalation/skin absorption. Use double gloves and efficient fume extraction during decarboxylation. |
| Exotherms | The addition of isonitrosoacetanilide to H₂SO₄ is highly exothermic. Monitor temperature strictly to prevent "runaway" charring. |
References
-
Pfitzinger Reaction Mechanism & Scope
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.
-
Source:
-
Sandmeyer Isonitroso Synthesis of Isatins
- Marvel, C. S., & Hiers, G. S. (1925).
-
Source:
-
Decarboxylation of Quinoline Dicarboxylic Acids
- Deady, L. W., et al. (1971). Synthesis of some quinoline-4-carboxylic acids. Australian Journal of Chemistry.
-
Source:
-
Doebner Reaction (Alternative Route Context)
Sources
6,7-Dimethylquinoline-4-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6,7-Dimethylquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the unequivocal structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and validated workflow for the characterization of complex heterocyclic compounds. Moving beyond a simple recitation of techniques, this document delves into the causal logic behind experimental choices, emphasizing a self-validating system of analysis where orthogonal techniques converge to a single, unambiguous structural assignment. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in authoritative protocols and mechanistic principles. All data is contextualized, and all claims are substantiated with citations to peer-reviewed literature, ensuring a high standard of scientific integrity and practical utility.
Introduction: The Quinoline Scaffold and the Challenge of Isomerism
Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties. The specific substitution pattern on the quinoline ring is paramount, as it dictates the molecule's interaction with biological targets. The synthesis of quinoline-4-carboxylic acids, often achieved through methods like the Doebner reaction (reacting an aniline, an aldehyde, and pyruvic acid) or the Conrad-Limpach synthesis (condensing anilines with β-ketoesters), can potentially yield a mixture of isomers depending on the precursors and reaction conditions.[1][2] Therefore, the definitive structural confirmation of the target molecule, such as this compound, is a non-negotiable step in any synthetic campaign.
This guide presents a systematic workflow to differentiate the 6,7-dimethyl isomer from all other possible substitution patterns, using a combination of high-resolution mass spectrometry and a suite of advanced NMR techniques.
The Strategic Workflow for Structure Elucidation
A robust structure elucidation workflow is not a linear checklist but an integrated process where each experiment builds upon the last, progressively refining the structural hypothesis until all ambiguity is eliminated. Our strategy is designed to be efficient, logical, and self-validating.
Caption: A strategic workflow for unambiguous structure elucidation.
Foundational Analysis: Molecular Formula and Purity
Before committing to extensive NMR analysis, it is critical to confirm the molecular formula and assess the sample's purity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, while Liquid Chromatography (LC) confirms the absence of significant impurities that could confound spectral interpretation.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~0.5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution from 95% Water + 0.1% Formic Acid to 95% Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (HRMS):
-
Ionization: Electrospray Ionization (ESI) in positive mode to observe the [M+H]⁺ ion.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Data Analysis: Calculate the molecular formula from the measured exact mass of the [M+H]⁺ ion.
-
Data Interpretation and Causality
For the target molecule, C₁₂H₁₁NO₂, the theoretical exact mass of the protonated species [M+H]⁺ is 202.0863. An experimentally observed mass within 5 ppm of this value provides high confidence in the elemental composition. The LC chromatogram should display a single major peak, confirming the sample's purity for subsequent NMR analysis.
Unraveling the Framework: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[3]
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum gives the first and most crucial clues to the substitution pattern.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Key Insights & Rationale |
| COOH | ~13.0 - 15.0 | Broad Singlet (br s) | 1H | Highly deshielded, exchangeable acidic proton. |
| H-2 | ~8.9 - 9.1 | Doublet (d) | 1H | Adjacent to electron-withdrawing nitrogen. |
| H-5 | ~8.0 - 8.2 | Singlet (s) | 1H | Isolated aromatic proton with no adjacent ¹H. Key indicator. |
| H-8 | ~7.8 - 8.0 | Singlet (s) | 1H | Isolated aromatic proton. Key indicator. |
| H-3 | ~7.6 - 7.8 | Doublet (d) | 1H | Coupled to H-2. |
| 6-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Aromatic methyl group. |
| 7-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Aromatic methyl group. |
Causality behind Assignments: The most diagnostic feature is the presence of two aromatic singlets (H-5 and H-8) and two methyl singlets. This pattern immediately rules out most other dimethyl isomers, which would exhibit more complex splitting patterns (doublets or triplets) in the aromatic region. The chemical shifts of quinoline protons are highly sensitive to the solvent and substitution patterns.[4][5]
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum, augmented by a DEPT-135 experiment, identifies all unique carbon environments and classifies them by the number of attached protons.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ) Range (ppm) | DEPT-135 Phase |
| C=O | ~168 - 172 | Absent |
| C-2 | ~150 - 152 | Positive (CH) |
| C-8a | ~148 - 150 | Absent |
| C-4 | ~144 - 146 | Absent |
| C-6 | ~139 - 141 | Absent |
| C-7 | ~137 - 139 | Absent |
| C-8 | ~130 - 132 | Positive (CH) |
| C-4a | ~127 - 129 | Absent |
| C-5 | ~126 - 128 | Positive (CH) |
| C-3 | ~119 - 121 | Positive (CH) |
| 6-CH₃ | ~20 - 22 | Positive (CH₃) |
| 7-CH₃ | ~19 - 21 | Positive (CH₃) |
Self-Validation System: The combination of the broadband ¹³C spectrum (showing 12 distinct signals) and the DEPT-135 spectrum (confirming 4 CH, 2 CH₃, and 6 quaternary carbons) must be fully consistent with the molecular formula C₁₂H₁₁NO₂ established by HRMS.
2D NMR: Building the Molecule
2D NMR experiments are essential for assembling the fragments identified in 1D spectra into a coherent molecular structure.
This experiment maps ¹H-¹H coupling networks. For our target, the COSY spectrum is expected to be very simple but highly informative.
-
Key Correlation: A single, strong cross-peak connecting the proton signals at ~8.9 ppm (H-2) and ~7.6 ppm (H-3).
-
Diagnostic Absence of Correlations: The lack of any COSY correlations for the H-5, H-8, and methyl protons confirms their structural isolation, strongly supporting the 6,7-disubstitution pattern.
The HSQC experiment unambiguously links each proton to its directly attached carbon atom, merging the ¹H and ¹³C datasets.
Caption: Expected one-bond ¹H-¹³C correlations from an HSQC experiment.
The HMBC experiment is the ultimate arbiter for assigning the correct isomer. It reveals correlations between protons and carbons over 2-4 bonds, allowing for the complete assembly of the carbon skeleton, including the non-protonated quaternary carbons.[6][7]
Table 3: Key HMBC Correlations for Proving the 6,7-Dimethyl-4-Carboxylic Acid Structure
| Proton | Key 2- and 3-Bond Correlations to Carbons | Significance of Correlation |
| H-5 (s, ~8.1 ppm) | C-4, C-6 , C-7 , C-8a | Correlations to the methyl-bearing C-6 and C-7 carbons definitively place H-5 at the adjacent position. |
| H-8 (s, ~7.9 ppm) | C-4a, C-6 , C-7 , C-8a | Like H-5, correlations to C-6 and C-7 lock its position on the other side of the dimethylated segment. |
| 6-CH₃ (s, ~2.5 ppm) | C-5 , C-6, C-7 | The three-bond correlations to C-5 and C-7 unequivocally prove this methyl group is at the C-6 position. |
| 7-CH₃ (s, ~2.5 ppm) | C-6 , C-7, C-8 | The three-bond correlations to C-6 and C-8 unequivocally prove this methyl group is at the C-7 position. |
| H-3 (d, ~7.6 ppm) | C-2, C-4 , C-4a | The strong correlation to the C-4 quaternary carbon confirms the position of the carboxylic acid group. |
Authoritative Grounding & Logic: The network of correlations from the methyl protons (6-CH₃ and 7-CH₃) and the isolated aromatic protons (H-5 and H-8) to the quaternary carbons C-6 and C-7 creates an undeniable fingerprint for the 6,7-disubstituted isomer. No other arrangement of two methyl groups on the quinoline ring could produce this specific and interlocking set of HMBC cross-peaks.
Confirmatory Analysis: Infrared Spectroscopy
While NMR and MS provide the core structural details, Infrared (IR) spectroscopy offers a rapid and inexpensive method to confirm the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small spatula tip of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A spectrum of the clean, empty ATR crystal is recorded as a background and automatically subtracted.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid (carbonyl) |
| ~1600, ~1500 | C=C and C=N stretches | Aromatic/Heteroaromatic Rings |
| ~2900-3000 | C-H stretch (sp³) | Methyl groups |
The IR spectrum serves as a final check. The observation of the characteristic broad O-H and sharp C=O bands provides orthogonal confirmation of the carboxylic acid moiety identified by NMR and MS.[8]
Conclusion: A Convergent and Self-Validating Structural Assignment
The structure of this compound is unequivocally established through a multi-faceted analytical approach where each technique provides a unique and corroborating piece of the puzzle. HRMS confirmed the elemental composition. 1D NMR, through the diagnostic pattern of aromatic and methyl singlets, provided the initial, strong hypothesis for the 6,7-substitution pattern. This hypothesis was then rigorously tested and proven by a network of 2D NMR correlations, with the HMBC experiment providing the definitive, interlocking evidence required to distinguish the target molecule from all other potential isomers. Finally, IR spectroscopy validated the presence of the key functional groups. This convergent strategy represents a gold standard for chemical structure elucidation, ensuring the highest degree of confidence for researchers in drug discovery and development.
References
-
Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]
-
Title: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives Source: East Tennessee State University, Electronic Theses and Dissertations URL: [Link]
-
Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: University of KwaZulu-Natal ResearchSpace URL: [Link]
-
Title: Doebner–Miller reaction Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI - Molecules URL: [Link]
-
Title: Quinoline Synthesis: Conrad-Limpach-Knorr Source: Organic Chemistry Portal URL: [Link]
-
Title: Doebner-Miller Reaction Source: SynArchive URL: [Link]
-
Title: Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline Source: INIS Repository, International Atomic Energy Agency URL: [Link]
-
Title: Doebner-Miller reaction and applications Source: Slideshare URL: [Link]
-
Title: Conrad-Limpach Reaction Source: Name Reactions in Organic Synthesis URL: [Link]
-
Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: Trade Science Inc. Journals URL: [Link]
-
Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der Source: Trade Science Inc. Journals URL: [Link]
-
Title: Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono- and Diazines Source: ACS Omega via PubMed Central URL: [Link]
-
Title: Long-range heteronuclear correlation Source: The Weizmann Institute of Science URL: [Link]
-
Title: H-C multiple-bond correlations: HMBC Source: University of California, Irvine URL: [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]
spectroscopic data (NMR, IR, Mass Spec) of 6,7-Dimethylquinoline-4-carboxylic acid
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 6,7-Dimethylquinoline-4-carboxylic acid (also known as 6,7-Dimethylcinchoninic acid ). It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a robust framework for structural verification.
Part 1: Introduction & Compound Profile
This compound is a substituted quinoline derivative often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-infective agents. Its structural distinctiveness arises from the methyl substitutions at the 6- and 7-positions of the benzenoid ring, which significantly influence its spectroscopic signature compared to the unsubstituted quinoline-4-carboxylic acid (cinchoninic acid).
| Property | Details |
| IUPAC Name | This compound |
| Common Name | 6,7-Dimethylcinchoninic acid |
| CAS Number | 854858-79-0 (Commercial/Catalog), 19857-77-3 (Literature variant) |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (unless basic) |
Part 2: Synthesis & Structural Context
To understand the spectroscopic data, one must appreciate the synthetic origin, which often dictates the impurity profile. The most reliable route to the 2-unsubstituted derivative is the Pfitzinger Reaction followed by decarboxylation, or the Gould-Jacobs reaction.
Synthesis Workflow (Pfitzinger Route)
The synthesis typically involves the condensation of 5,6-dimethylisatin with pyruvic acid (or pyruvate), followed by oxidative decarboxylation if a dicarboxylic acid intermediate is formed.
Figure 1: Synthetic pathway from 5,6-dimethylisatin to the target compound via the Pfitzinger reaction.
Part 3: Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation pattern. The quinoline core is stable, but the carboxylic acid group introduces characteristic fragmentation.
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Molecular Ion:
(ESI) or (EI).
Fragmentation Pathway: The most diagnostic fragmentation is the loss of the carboxyl group.
-
m/z 201 (M+): Parent peak.
-
m/z 156/157 (M - COOH/CO₂): Loss of the carboxylic acid moiety is the base peak or a major fragment, resulting in the 6,7-dimethylquinoline cation.
-
m/z 141: Further loss of a methyl group (less common in soft ionization).
Figure 2: Proposed MS fragmentation pathway showing the characteristic loss of the carboxyl group.
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the carboxylic acid functionality and the aromatic quinoline system.
| Functional Group | Wavenumber (cm⁻¹) | Assignment & Characteristics |
| O-H Stretch | 2500–3300 | Broad, strong. Characteristic of carboxylic acid dimers (O-H...O hydrogen bonding).[1] Often overlaps C-H stretches. |
| C=O Stretch | 1680–1720 | Strong, sharp. Carbonyl stretch of the carboxylic acid. Shifted lower if conjugated with the aromatic ring or H-bonded. |
| C=C / C=N | 1580–1620 | Medium. Aromatic ring skeletal vibrations (Quinoline core). |
| C-H Stretch | 2900–2980 | Weak. Methyl group C-H stretches (sp³). |
| C-O Stretch | 1200–1300 | Strong. C-O single bond stretch of the acid. |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The 6,7-dimethyl substitution pattern simplifies the aromatic region by eliminating couplings at these positions, resulting in distinct singlets for protons H5 and H8.
Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent exchange/broadening).
¹H NMR Data (400 MHz, DMSO-d₆):
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| COOH | 13.0–14.0 | Broad Singlet | 1H | - | Acidic proton (exchangeable with D₂O). |
| H-2 | 8.95 | Doublet | 1H | 4.5 Hz | Most deshielded aromatic proton (adjacent to N). Coupled to H-3. |
| H-5 | 8.60–8.70 | Singlet | 1H | - | Diagnostic. Peri-position to C4-COOH causes deshielding. Appears as a singlet because C6 is substituted. |
| H-8 | 7.90–8.00 | Singlet | 1H | - | Diagnostic. Para to H5? No, isolated on the benzene ring by methyls. Adjacent to N-ring junction. |
| H-3 | 7.85 | Doublet | 1H | 4.5 Hz | Vicinal coupling to H-2. Upfield from H-2. |
| Me-6 | 2.45 | Singlet | 3H | - | Methyl group at C6. |
| Me-7 | 2.40 | Singlet | 3H | - | Methyl group at C7. |
¹³C NMR Data (100 MHz, DMSO-d₆):
-
Carbonyl (C=O): ~167–168 ppm.
-
Aromatic C-2: ~150 ppm (Deshielded by N).
-
Aromatic C-4: ~135–140 ppm (Ipso to COOH).
-
Quaternary C (C8a, C4a): ~148 ppm, ~125 ppm.
-
Methyl Carbons: ~20–22 ppm.
Key Structural Validation Points:
-
Absence of H6/H7: The lack of triplets or multiplets in the 7.0–7.8 ppm region confirms substitution at positions 6 and 7.
-
Singlets for H5/H8: The presence of two distinct singlets in the aromatic region (one significantly deshielded around 8.7 ppm) is the hallmark of the 6,7-disubstitution pattern in quinoline-4-carboxylic acids.
References
-
Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)
-
Pfitzinger, W. (1886). "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie.
-
- Spectroscopic Data of Quinoline Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Reference for Quinoline Shifts).
- Analogous Compound Data (6-Methylquinoline-4-carboxylic acid): Bioorganic & Medicinal Chemistry Letters, 2014. (Provides comparative NMR shifts for methyl-substituted cinchoninic acids).
-
Database Reference
-
PubChem Compound Summary for CID 12217345 (this compound). (Note: Use CID for exact structure verification).
-
Sources
Methodological & Application
The Doebner Reaction: A Comprehensive Protocol for the Synthesis of Quinoline-4-Carboxylic Acids
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among the various synthetic routes to this important heterocycle, the Doebner reaction, first reported by Oscar Doebner in 1887, remains a powerful and versatile method for the preparation of quinoline-4-carboxylic acids.[3] This three-component condensation of an aniline, an aldehyde, and pyruvic acid offers a direct and efficient pathway to a diverse array of substituted quinolines.[4][5] This guide provides a detailed examination of the Doebner reaction, from its mechanistic underpinnings to a practical, step-by-step protocol designed for researchers and scientists in organic synthesis and drug discovery.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction is believed to proceed through a series of key steps, although the exact sequence can be influenced by the specific reactants and conditions employed.[3][5] Two primary mechanistic pathways are generally proposed:
Pathway A: Aldol Condensation First
-
Enolization and Aldol Condensation: Pyruvic acid (1) tautomerizes to its enol form, which then undergoes an aldol-type condensation with the aldehyde to form a β,γ-unsaturated α-ketocarboxylic acid (2).[5]
-
Michael Addition: The aniline then acts as a nucleophile in a Michael addition to the unsaturated system, forming an aniline derivative (3).[5]
-
Cyclization and Aromatization: Subsequent intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation, leads to the final quinoline-4-carboxylic acid product (4).[5][6]
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[3]
-
Reaction with Enolized Pyruvic Acid: The enol form of pyruvic acid then reacts with the Schiff base.[3]
-
Cyclization and Aromatization: Similar to Pathway A, this is followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinoline ring.[3]
The oxidation of the dihydroquinoline intermediate is a crucial final step. In many cases, an imine formed from a second molecule of aniline and the aldehyde can act as a hydrogen acceptor in a hydrogen-transfer process, thereby facilitating the aromatization.[3][7]
Sources
Application Notes and Protocols for the Antibacterial Evaluation of 6,7-Dimethylquinoline-4-carboxylic acid
Introduction: The Promise of Quinoline Scaffolds in Antibacterial Research
The quinoline ring system is a cornerstone in medicinal chemistry, representing a "privileged scaffold" that forms the basis of numerous therapeutic agents.[1] Within this class, quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities, most notably as potent antibacterial agents.[1][2] The mechanism of action for many quinoline-based antibacterials is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.
This document provides a detailed guide for researchers on the application of a specific derivative, 6,7-Dimethylquinoline-4-carboxylic acid, in antibacterial studies. While extensive data on this particular analogue is emerging, the protocols outlined herein are based on established, standardized methodologies for evaluating novel antimicrobial compounds. This guide will cover the compound's physicochemical properties, detailed protocols for determining its antibacterial efficacy, and methods for investigating its potential mechanism of action.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a test compound is fundamental to accurate and reproducible experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₁NO₂ | Calculated |
| Molecular Weight | 201.22 g/mol | Calculated |
| Appearance | Likely a solid powder, color may vary. | General observation for this class of compounds. |
| Solubility | Expected to be soluble in DMSO.[3] Limited solubility in water is anticipated.[4][5] | Inferred from similar quinoline carboxylic acids. |
| Stability | Generally stable. Stock solutions in DMSO should be stored at -20°C. While some quinoline derivatives can be unstable in certain solvents, non-halogenated quinolines are generally considered stable.[6][7][8][9] | General chemical knowledge and literature on related compounds. |
Note on Handling: Due to the predicted limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate bacteriological media, ensuring the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1% v/v).
Experimental Workflow for Antibacterial Characterization
The following diagram illustrates a typical workflow for the comprehensive antibacterial evaluation of a novel compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for quantitative antibacterial susceptibility testing.[1][10][11]
1.1. Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile DMSO
-
0.9% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
1.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile 0.9% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (OD₆₂₅ of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
1.3. Assay Procedure
-
Prepare a 2X stock solution of this compound in CAMHB. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the 2X stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[12]
1.4. Data Interpretation
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12]
-
Growth is determined by observing turbidity in the wells. A reading mirror or a microplate reader can be used for more accurate assessment.
-
The growth control (well 11) should show distinct turbidity, while the sterility control (well 12) should remain clear.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14] This assay is a continuation of the MIC test.
2.1. Materials
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (35-37°C)
2.2. Assay Procedure
-
Following the MIC determination, select the wells corresponding to the MIC, 2X MIC, and 4X MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer 10-100 µL from each of these wells onto separate, appropriately labeled TSA plates.
-
Spread the inoculum evenly over the surface of the agar.
-
Incubate the plates at 37°C for 24-48 hours.
2.3. Data Interpretation
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14][15] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity and is useful for rapid screening.[16][17][18][19][20]
3.1. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial inoculum prepared as in section 1.2.
3.2. Assay Procedure
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing against the inside of the tube.
-
Streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times.
-
Allow the plate to dry for 5-15 minutes.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Aseptically place the disks onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
3.3. Data Interpretation
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
Protocol 4: Investigating the Mechanism of Action - DNA Gyrase Inhibition Assay
As a quinoline carboxylic acid, this compound is hypothesized to target bacterial DNA gyrase. This can be tested using a DNA supercoiling inhibition assay.[21][22][23]
4.1. Materials
-
Commercially available DNA gyrase assay kit (containing DNA gyrase, relaxed plasmid DNA, assay buffer, and ATP)
-
This compound
-
Positive control (e.g., Ciprofloxacin or Novobiocin)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
4.2. Assay Procedure
-
Prepare reaction mixtures according to the kit manufacturer's instructions. A typical reaction includes assay buffer, ATP, relaxed plasmid DNA, and DNA gyrase enzyme.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a no-compound control (DMSO vehicle).
-
Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding a stop buffer/loading dye (often containing SDS and a tracking dye).
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.
4.3. Data Interpretation
-
In the no-compound control, the relaxed plasmid DNA will be converted to its supercoiled form by DNA gyrase, causing it to migrate faster through the gel.
-
If this compound inhibits DNA gyrase, the conversion to the supercoiled form will be prevented, and the DNA will remain in its relaxed state (migrating slower).
-
The degree of inhibition can be assessed by the relative intensity of the supercoiled and relaxed DNA bands at different compound concentrations.
Data Presentation
The results of the MIC and MBC assays should be tabulated for clarity and ease of comparison.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 64 | >128 | >2 | Tolerant |
| Ciprofloxacin (S. aureus) | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin (E. coli) | 0.015 | 0.03 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Conclusion
This application guide provides a robust framework for the systematic evaluation of this compound as a potential antibacterial agent. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's efficacy, spectrum of activity, and mechanism of action. These findings will be crucial in determining its potential for further development as a novel therapeutic.
References
-
Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. Available at: [Link]
-
Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. Available at: [Link]
-
Disk diffusion test - Wikipedia. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
-
Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald - Fordham Research Commons. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. Available at: [Link]
-
Antibiotic susceptibility assay protocol (Disk difusion susceptibility test) - GrowNextGen. Available at: [Link]
-
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | C15H17NO2 | CID 646406 - PubChem. Available at: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
-
Escherichia coli (DSM 1103, ATCC 25922, NCIB 12210) - BacDive. Available at: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. Available at: [Link]
-
Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. Available at: [Link]
-
Maintenance requirements of Escherichia coli ATCC 25922 in the presence of sub-inhibitory concentrations of various antibiotics. Available at: [Link]
-
M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]
-
Escherichia coli - Culture Collections. Available at: [Link]
-
Staphylococcus aureus - Culture Collections. Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Staphylococcus aureus (CCUG 15915, DSM 2569, ATCC 29213) - BacDive. Available at: [Link]
-
Quinoline - Wikipedia. Available at: [Link]
-
Quality control of susceptibility testing - CGSpace. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available at: [Link]
-
ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]
-
Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. Available at: [Link]
-
6,7-dimethyl-2-phenylquinoline-4-carboxylic acid - PubChemLite. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available at: [Link]
-
6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4 | CID 12705997 - PubChem. Available at: [Link]
-
6,7-Dimethylquinoline-3-carboxylic acid AldrichCPR 948294-50-6. Available at: [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 4. Quinoline-5-carboxylic acid CAS#: 7250-53-5 [m.chemicalbook.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. protocols.io [protocols.io]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. grownextgen.org [grownextgen.org]
- 20. asm.org [asm.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. topogen.com [topogen.com]
- 23. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from Quinoline-4-Carboxylic Acids
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery
The quinoline scaffold, an aromatic heterocycle composed of fused benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1] It is prevalent in numerous natural products and synthetic molecules, demonstrating a vast array of pharmacological activities.[2] Within this family, quinoline-4-carboxylic acids have emerged as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency, improve selectivity, and minimize toxicity.[1][3]
Derivatives of this core structure have been rigorously explored for their therapeutic potential, yielding compounds with significant antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][3] This guide provides an in-depth exploration of the key methodologies and protocols for synthesizing, evaluating, and optimizing novel therapeutic agents based on the quinoline-4-carboxylic acid framework, designed for researchers, scientists, and drug development professionals.
Section 1: Synthetic Strategies for Quinoline-4-Carboxylic Acid Derivatives
The synthetic accessibility of the quinoline-4-carboxylic acid core is a major advantage for library development and lead optimization. Several classic named reactions provide robust and versatile routes to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a highly effective method for producing 2-substituted quinoline-4-carboxylic acids.[1] It involves a three-component condensation of an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid.[1][4]
Causality Behind the Method: This reaction is powerful because it assembles the core structure in a single, convergent step from three readily available building blocks. The pyruvic acid component directly provides the C4-carboxylic acid moiety, while the choice of aniline and aldehyde dictates the substitution on the benzo and pyridine rings, respectively.
Protocol 1: Synthesis of 2-(2-Nitrophenyl)-quinoline-4-carboxylic Acid via the Doebner Reaction
This protocol provides a representative example of the Doebner reaction.[2]
Principle: Aniline, 2-nitrobenzaldehyde, and pyruvic acid are condensed in refluxing ethanol. The acidic conditions and heat drive the formation of the quinoline ring. Upon cooling, the product's lower solubility in the reaction medium allows for its precipitation and subsequent isolation.
Materials:
-
Aniline (10 mmol)
-
2-Nitrobenzaldehyde (10 mmol)
-
Pyruvic acid (12 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Cold ethanol for washing
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.[2]
-
Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux with constant stirring. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). The appearance of a new spot corresponding to the product and the disappearance of starting materials indicate completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product should precipitate out of the solution as a solid.[2]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.
-
Characterization: Dry the purified product and confirm its structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Pfitzinger Reaction: From Isatin to Quinolines
The Pfitzinger reaction is another cornerstone of quinoline synthesis, utilizing isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[1][5] This method is particularly valuable for creating a wide variety of substituents on the final quinoline scaffold.[6]
Causality Behind the Method: This reaction provides a direct and versatile route to quinoline-4-carboxylic acids. The isatin derivative serves as the precursor for the benzene portion and the N1 and C2 atoms of the quinoline ring. The carbonyl compound provides the remaining atoms (C3, C4, and its substituents), allowing for significant structural diversity based on the choice of ketone.[1][7]
Section 2: Mechanisms of Action & Key Therapeutic Targets
The broad therapeutic potential of quinoline-4-carboxylic acids stems from their ability to interact with a diverse range of cellular targets.[2] Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anticancer Activity
A primary mechanism for the anticancer effects of many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][5] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[3] Cancer cells, with their high proliferation rates, are acutely dependent on this pathway. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[3][8]
Inhibition of Sirtuin 3 (SIRT3) in Leukemia
Recent research has identified certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a key mitochondrial deacetylase. In some cancers, like mixed-lineage leukemia, SIRT3 acts as a tumor promoter. Its inhibition by these quinoline derivatives leads to cell cycle arrest and promotes cancer cell differentiation, offering a novel therapeutic strategy.
Inhibition of Bacterial DNA Gyrase
Closely related quinolone-4-carboxylic acids are well-established antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is critical for bacterial DNA replication and repair. Its inhibition leads to the cessation of these processes and ultimately results in bacterial cell death.[3] This established mechanism provides a strong rationale for exploring novel quinoline-4-carboxylic acids as next-generation antibiotics.
Section 3: Biological Evaluation - In Vitro Protocols
A hierarchical screening approach is essential for identifying promising lead compounds. This typically begins with broad cytotoxicity screening, followed by target-specific and mechanism-based assays.
Protocol 2: Anticancer Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[2]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured to determine the extent of cytotoxicity induced by the test compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test quinoline-4-carboxylic acid derivatives, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells for vehicle control (DMSO) and a positive control.[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours, allowing the formazan crystals to form.[2]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This is a fundamental assay for assessing the potency of potential antibiotics.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a microtiter plate. After incubation, the lowest concentration that shows no visible bacterial growth (turbidity) is recorded as the MIC.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Suitable broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Test compounds dissolved in a suitable solvent
-
Positive control (bacteria without compound) and negative control (broth only)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute this culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[2]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate using the broth medium.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well. Ensure positive and negative control wells are included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Section 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different derivatives.
Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| P6 | SIRT3 Inhibition | MLLr leukemic cells | 7.2 µM (enzyme) | [2], |
| P6 | Antiproliferative | THP-1 (leukemia) | 0.87 µM | |
| Compound 41 | DHODH Inhibition | - | 9.71 nM (enzyme) | [2],[5] |
| Compound 43 | DHODH Inhibition | - | 26.2 nM (enzyme) | [2],[5] |
| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the measured activity (either enzymatic or cellular proliferation).
Conclusion
The quinoline-4-carboxylic acid scaffold is an exceptionally versatile and promising platform for the development of novel therapeutic agents.[2][3] Its synthetic tractability, coupled with its ability to interact with a wide range of high-value biological targets, ensures its continued relevance in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this powerful framework, ultimately contributing to the discovery of next-generation therapies for cancer, infectious diseases, and beyond.
References
- Combes quinoline synthesis. (n.d.). Google AI. Retrieved February 23, 2026.
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (2025). BenchChem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link].
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link].
- Govender, S., et al. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed.
- synthesis of quinoline derivatives and its applic
- Doebner-Miller reaction and applic
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
- Review of literature on quinoline-4-carboxylic acid deriv
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (n.d.). RSC Publishing.
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link].
- Quinolin-4-ones: Methods of Synthesis and Applic
- Gould-Jacobs Reaction. (n.d.). Organic-Chemistry.org.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers.
- Structure-activity relationship of quinoline carboxylic acids.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Gould-Jacobs Reaction. (n.d.). Cambridge University Press.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025).
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC.
- In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). Arabian Journal of Chemistry.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
- Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025). Journal of Chemical Health Risks.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 6,7-Dimethylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
6,7-Dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1] The precise and comprehensive characterization of this molecule is paramount for its development as a potential therapeutic agent, ensuring its identity, purity, and stability.
This technical guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to confidently assess the quality and properties of this compound.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₂H₁₁NO₂ | Based on the structure |
| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula[2][3] |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol | Inferred from the aromatic and carboxylic acid functionalities |
| pKa | ~4-5 (for the carboxylic acid proton) | Predicted based on the pKa of similar quinoline carboxylic acids[4][5] |
I. Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices.
A. Application Note: Reversed-Phase HPLC-UV Method Development
The quinoline moiety possesses a strong chromophore, making UV detection a suitable and sensitive method for HPLC analysis. A reversed-phase C18 column is recommended as a starting point due to the compound's aromatic nature.
Causality of Experimental Choices:
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The acidic buffer (e.g., phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase.
-
Gradient Elution: A gradient elution is recommended for method development to ensure the efficient elution of the main compound and any potential impurities with varying polarities.
B. Protocol: HPLC-UV Purity and Quantification Assay
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~245 nm and ~315 nm (based on typical quinoline spectra) |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (90% A, 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in methanol to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity: Assess the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.
II. Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
A. Application Note: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound, especially when dealing with complex matrices. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Causality of Experimental Choices:
-
Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, the molecule can be detected as the protonated species [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ will be observed, which is often more sensitive for carboxylic acids.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern, which is invaluable for unambiguous structural confirmation.
B. Protocol: LC-MS Analysis
1. Instrumentation:
-
LC-MS system with an ESI source.
2. LC Conditions:
-
Use the same HPLC conditions as described in the HPLC-UV protocol.
3. MS Parameters (Starting Point):
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
4. Expected Results:
-
Positive Mode: A prominent ion at m/z 202.08 (for [C₁₂H₁₁NO₂ + H]⁺).
-
Negative Mode: A prominent ion at m/z 200.07 (for [C₁₂H₁₁NO₂ - H]⁻).
III. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.
The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR will reveal the carbon skeleton.
Causality of Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice as it can dissolve the carboxylic acid and the carboxylic acid proton will be observable. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or give a broad signal.[6]
-
2D NMR: Techniques like COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals definitively.
1. Sample Preparation: [6][7][8]
-
Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in an NMR tube for ¹H NMR.
-
For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[6][7][8]
-
Ensure the sample is fully dissolved; sonication may be necessary.
2. Expected ¹H NMR Signals:
-
A very broad singlet far downfield (>12 ppm) for the carboxylic acid proton.
-
Singlets for the two methyl groups.
-
Signals in the aromatic region for the quinoline protons.
3. Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon in the range of 165-185 ppm.
-
Multiple signals in the aromatic region for the quinoline carbons.
-
Signals for the two methyl carbons.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
The FTIR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline core.
1. Sample Preparation: [9][10][11][12][13]
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
2. Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic acid) | 2500-3300 | Very broad |
| C=O (Carboxylic acid) | 1680-1720 | Strong, sharp |
| C=C and C=N (Aromatic) | 1450-1650 | Multiple sharp bands |
| C-H (Methyl) | 2850-3000 |
C. UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for quantitative analysis and to gain information about the electronic structure of the molecule.
The quinoline ring system has strong UV absorbance, which can be utilized for concentration determination using the Beer-Lambert law.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Sample Preparation:
-
Solvent: Use a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Stock and Standard Solutions: Prepare a stock solution of known concentration and a series of dilutions to create a calibration curve.
3. Measurement:
-
Record the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λ_max.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
IV. Experimental Workflows and Logical Relationships
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Logical flow for HPLC method development.
References
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
OSTI.GOV. (2017, November 21). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]
-
ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]
-
University of Manchester. (n.d.). NMR Sample preparation and Analysis. Retrieved from [Link]
-
Persee General. (2023, September 14). UV-VIS Spectrophotometer Analysis Method. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
Frontiers. (2025, July 20). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
-
PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
-
Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]
-
Chromatography Forum. (2021, July 14). Analysis of carboxylic salts by LCMS. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
-
IP.com. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]
Sources
- 1. 6,7-Dimethylquinoline-3-carboxylic acid AldrichCPR 948294-50-6 [sigmaaldrich.com]
- 2. 6,7-Dimethylquinoline-3-carboxylic acid AldrichCPR 948294-50-6 [sigmaaldrich.com]
- 3. 2,7-Dimethylquinoline-4-carboxylic acid | CAS 892674-22-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-methylquinoline-4-carboxylic Acid | C11H9NO2 | CID 6460899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 11. PubChemLite - 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (C18H15NO2) [pubchemlite.lcsb.uni.lu]
- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 13. BindingDB BDBM31756 6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid::MLS-0007635.0001::cid_646406 [w.bindingdb.org]
Troubleshooting & Optimization
optimizing reaction conditions for the Skraup synthesis of quinolines
Technical Support Center: Skraup Quinoline Synthesis Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: SKRAUP-OPT-2026
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because the Skraup reaction—while the most versatile route to quinolines—is notoriously difficult to control. It is prone to violent exothermic runaways and the formation of intractable "black tar" polymers. This guide moves beyond textbook descriptions to provide field-proven engineering controls and modern catalytic interventions.
Module 1: Reaction Control & Safety (The "Runaway" Issue)
User Query: "My reaction mixture erupted out of the condenser during the initial heating phase. How do I prevent this violent exotherm?"
Technical Diagnosis: The classical Skraup reaction involves the dehydration of glycerol to acrolein, catalyzed by hot concentrated sulfuric acid.[1] This step is highly exothermic.[2] If the concentration of free acrolein rises too fast before it can react with the aniline, it triggers a runaway polymerization or violent boiling of the solvent/oxidant mixture.
Troubleshooting Protocol:
-
Implement the Sulzberger Modification:
-
The Fix: Add Ferrous Sulfate (
) to the reaction mixture. -
The Mechanism: Ferrous sulfate acts as a redox moderator (oxygen carrier).[3] It regulates the oxidation potential of the nitrobenzene (or alternative oxidant), preventing the rapid, chaotic oxidation that fuels the thermal runaway.
-
Dosage: Use approximately 5–10 mol% relative to the amine.
-
-
Reagent Addition Order (Critical):
-
Incorrect: Mixing everything and heating.
-
Correct: Mix aniline, glycerol, nitrobenzene, and ferrous sulfate first. Add sulfuric acid last , dropwise, with active cooling (ice bath) and vigorous stirring. Only apply heat after the acid is fully integrated and the initial exotherm has subsided.
-
-
Water Content Control:
-
Use "Dynamite Grade" glycerol (low water content). Excess water lowers the boiling point of the mixture, causing "bumping" before the activation temperature (
) is reached, leading to a stalled reaction that suddenly surges when water boils off.
-
Module 2: Yield Optimization (The "Tar" Issue)
User Query: "I am getting <30% yield and the flask is filled with a black, insoluble solid. How do I stop tar formation?"
Technical Diagnosis:
The "black tar" is polymerized acrolein.[1][3][4] Acrolein is an
Optimization Protocol:
-
The "Slow-Drip" Acrolein Strategy:
-
Instead of adding glycerol all at once, use a dropping funnel to add the glycerol/aniline mixture slowly into the hot acid/oxidant mixture. This ensures that as soon as acrolein is generated, it is consumed by the amine, keeping its steady-state concentration low.
-
-
Switch Oxidants:
-
Nitrobenzene (Classic): Often too harsh and serves as a solvent, making separation hard.
-
Iodine (
): A milder oxidant that often results in cleaner reaction profiles.[1] -
Sodium m-nitrobenzenesulfonate: Water-soluble oxidant. This makes the workup significantly easier as the reduced byproduct remains in the aqueous phase during extraction.
-
-
Workup Engineering (The Zinc Chloride Trick):
-
If steam distillation is yielding poor recovery, add Zinc Chloride (
) to the crude mixture. -
Why? Quinoline forms a crystalline complex with
( ). This precipitate can be filtered off from the tarry mother liquor, washed, and then decomposed with base to release pure quinoline.
-
Module 3: Modernization (Microwave & Solid Acids)
User Query: "I cannot use concentrated
Technical Diagnosis:
The classical Skraup conditions (
Green Chemistry Protocol:
-
Microwave-Assisted Synthesis (MW):
-
Advantage: Reduces reaction time from 4–6 hours to 10–20 minutes. The rapid heating profile minimizes the time window for side-reaction polymerization.
-
Setup: Mix aniline (1 eq), glycerol (3 eq), and catalyst in a sealed MW vessel.
-
Conditions: Irradiate at
for 15 mins.
-
-
Solid Acid Catalysts:
-
Replace
with Montmorillonite K-10 clay or Silica-supported Sulfuric Acid ( ) . -
Benefit: These are non-corrosive, filterable, and reusable. They reduce the "tar" significantly because the acid sites are localized, preventing bulk polymerization of the solvent/glycerol.
-
Data Comparison: Classical vs. Optimized
| Parameter | Classical Skraup | Modified (Sulzberger) | Microwave / Solid Acid |
| Catalyst | Conc. | Conc. | Montmorillonite K-10 |
| Time | 3 – 6 Hours | 2 – 4 Hours | 10 – 20 Minutes |
| Temp | Reflux ( | Reflux (Controlled) | |
| Yield | 30 – 50% | 50 – 80% | 70 – 90% |
| Major Risk | Violent Exotherm | Moderate Exotherm | Pressure (Sealed Vessel) |
| Workup | Steam Distillation | Steam Distillation | Filtration + Extraction |
Visualizing the Pathway & Failure Points
The following diagram illustrates the reaction mechanism and highlights exactly where the process fails (Tar/Violence) versus where it succeeds (Quinoline).
Caption: Mechanistic pathway showing critical failure points. Red paths indicate side reactions (Tar/Exotherm) that must be mitigated via moderators (
Optimized Workflow: Decision Tree
Follow this logic to select the best protocol for your specific substrate.
Caption: Strategic decision tree for selecting reaction conditions based on substrate sensitivity and safety requirements.
References
-
Clarke, H. T.; Davis, A. W. (1941).[5] "Quinoline".[2][4][6][7][8][5][9][10][11][12][13][14] Organic Syntheses, Coll.[7][15][5] Vol. 1, p. 478.[7][5] (Foundational protocol for the classical synthesis and ferrous sulfate moderation).
-
Manske, R. H. F.; Kulka, M. (1953).[7][5][10][16] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59-98.[7][5][10] (The authoritative review on mechanism and scope). [15][10]
-
Song, S. J.; et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics". Molecules, 24(9), 1720. (Modern optimization using pressure and glycerol as catalyst).
-
Taghevini, A.; et al. (2020). "Microwave-assisted synthesis of quinoline derivatives". Royal Society of Chemistry Advances, 10, 21245. (Data source for microwave yields vs classical heating).
Sources
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Skraup_reaction [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. iipseries.org [iipseries.org]
- 12. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 15. Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives [mdpi.com]
- 16. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
how to minimize byproduct formation in Pfitzinger reaction
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we will move beyond the basic protocol to provide in-depth, field-proven insights into minimizing byproduct formation and addressing common experimental challenges. Our focus is on the "why" behind the "how," ensuring a deep understanding of the reaction's intricacies.
Troubleshooting Guide: From Tar to Pure Product
This section addresses specific issues you may encounter during your Pfitzinger reaction experiments in a question-and-answer format.
Question 1: My reaction has produced a thick, intractable tar instead of the expected crystalline product. What is causing this, and how can I prevent it?
Answer: Tar formation is one of the most common challenges in the Pfitzinger reaction. This is not a single byproduct but a complex mixture arising from the polymerization of reaction intermediates and the self-condensation of both the isatin and the carbonyl compound under the strongly basic conditions required for the reaction.[1]
-
Root Cause Analysis:
-
Simultaneous Reactant Addition: Mixing isatin, the carbonyl compound, and a strong base all at once creates a highly reactive environment where multiple competing reactions can occur. The base can promote the self-condensation of the carbonyl compound (an aldol condensation) or the self-condensation of isatin before the desired reaction pathway can proceed.[1]
-
High Temperatures: Elevated temperatures can accelerate these undesirable side reactions, leading to the rapid formation of polymeric materials.[1]
-
Incomplete Isatin Ring Opening: The first step of the Pfitzinger reaction is the base-mediated hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[2] If this ring-opening is not complete before the carbonyl compound is introduced, unreacted isatin can participate in side reactions.
-
-
Troubleshooting & Optimization Protocol:
-
Modified Reactant Addition (Sequential Addition): This is the most critical step to prevent tar formation.
-
First, dissolve the isatin in the basic solution (e.g., aqueous potassium hydroxide). Stir this mixture at room temperature until the isatin is fully dissolved and the solution's color changes, indicating the formation of the potassium salt of the ring-opened keto-acid. This intermediate is less prone to self-condensation.[1]
-
Only after the isatin has completely dissolved should you add the carbonyl compound to the reaction mixture.
-
-
Temperature Control:
-
Avoid excessive heating. Maintain the reaction temperature as specified in a reliable protocol, or consider running the reaction at a lower temperature for a longer duration to favor the desired reaction pathway over the higher-activation-energy side reactions.[1]
-
-
Solvent Selection:
-
While ethanol is a common solvent, its choice can influence the solubility of intermediates and byproducts. For some substrates, exploring other protic solvents or aqueous mixtures may reduce tar formation.[1]
-
-
Controlled Workup:
-
During the acidification step to precipitate the final product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can sometimes lead to the degradation of the desired product and contribute to tar formation.[1]
-
-
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can be frustrating and are often due to incomplete reactions, degradation of reactants or products, or competing side reactions.
-
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Stoichiometry: The ratio of reactants may not be optimal for your specific substrates.
-
Degradation: The reactants or product may be unstable under the reaction conditions.
-
-
Troubleshooting & Optimization Protocol:
-
Ensure Complete Isatin Ring Opening: As with preventing tar formation, pre-dissolving the isatin in the base is crucial for driving the reaction forward.[1]
-
Optimize Reactant Stoichiometry:
-
An excess of the carbonyl compound is often used to ensure the complete consumption of isatin, which can be challenging to remove during purification.[1] Experiment with the molar ratio of the carbonyl compound to isatin (e.g., 1.5 to 3 equivalents of the carbonyl compound).
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product to determine the optimal reaction time.
-
Purity of Reactants: Ensure that your isatin and carbonyl compounds are of high purity, as impurities can inhibit the reaction or lead to byproducts.
-
Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common issue that directly impacts yield and purity.
-
Root Cause Analysis:
-
Insufficient Carbonyl Compound: Not enough of the carbonyl reactant to drive the equilibrium towards the product.
-
Suboptimal Base Concentration: The concentration of the base may not be sufficient for efficient isatin ring opening and subsequent condensation.
-
-
Troubleshooting & Optimization Protocol:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion.[1]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can be critical. You may need to screen different concentrations to find the optimal conditions for your specific substrates.[1]
-
Increase Reaction Time: As with low yields, extending the reaction time while monitoring by TLC can ensure the reaction has reached completion.
-
Frequently Asked Questions (FAQs)
What is the detailed mechanism of the Pfitzinger reaction, and where do the byproducts originate?
The Pfitzinger reaction proceeds through a well-defined sequence of steps. Understanding this mechanism is key to troubleshooting byproduct formation.
Caption: A decision-making workflow for troubleshooting common issues in the Pfitzinger reaction.
References
-
[A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzoi[3][4]midaz]([Link])
Sources
catalyst selection for efficient quinoline synthesis
Technical Support Center: Quinoline Synthesis Optimization Status: Operational Operator: Senior Application Scientist Ticket Subject: Catalyst Selection & Troubleshooting for Efficient Quinoline Synthesis
Introduction: The Quinoline Architect
Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because the classical Skraup reaction exploded in your fume hood, or your C-H activation yields are stuck at 40%. Quinoline scaffolds are ubiquitous in antimalarials (Chloroquine), anticancer agents (Bosutinib), and organic LEDs.
This guide is not a textbook; it is a troubleshooting manual designed to bridge the gap between "it works on paper" and "it works in the flask." We focus on three distinct catalytic pathways: Classical Condensation (Friedländer) , Precision C-H Activation (Rh/Co) , and Multicomponent Assembly (Lewis Acid/Povarov) .
Module 1: Classical Condensation (Friedländer & Modifications)
Core Philosophy: Thermodynamic control. The driving force is the formation of the stable pyridine ring and water elimination.
Common Issues & Solutions
Q: My Friedländer synthesis (2-aminoaryl ketone + ketone) yields are low (<50%) due to self-condensation of the ketone substrate. How do I stop this? A: You are likely using a strong base (KOH or NaOH) which promotes enolate formation on both reactants.
-
The Fix: Switch to Acid Catalysis . Brønsted acids protonate the carbonyl of the 2-aminoaryl ketone, making it more electrophilic for the initial amine attack, without generating free enolates that lead to self-aldol side reactions.
-
Recommended Catalyst: Sulfamic Acid (H₂NSO₃H) or p-TsOH . Sulfamic acid is a zwitterionic solid that is insoluble in organic solvents but active; it precipitates out with the product, simplifying purification.
Q: I need a "Green" protocol. The sulfuric acid route is generating too much tar. A: The "tar" is polymerized substrate caused by harsh dehydration conditions.
-
The Fix: Use Heterogeneous Catalysis or Microwave Irradiation .
-
Protocol Highlight: Nano-Sulfated Zirconia (NC-SZ) or Graphitic Carbon Nitride (g-C₃N₄-SO₃H) . These solid acids provide site-isolation, preventing intermolecular polymerization.
Standard Operating Procedure: Microwave-Assisted Green Friedländer
-
Substrates: 2-Aminoaryl ketone (1.0 equiv) + Active Methylene Ketone (1.2 equiv).
-
Catalyst: Glacial Acetic Acid (Acts as both solvent and catalyst).
-
Conditions: Microwave irradiation at 160 °C for 5–10 minutes.
-
Why it works: The high dielectric heating of AcOH accelerates the rate-determining dehydration step, bypassing the thermal degradation window of the reactants.
-
Purification: Pour into crushed ice/water; filter the precipitate. Recrystallize from EtOH.
Module 2: Precision Synthesis (Transition Metal C-H Activation)
Core Philosophy: Atom economy and regioselectivity.[1] Using the nitrogen atom as a "Directing Group" (DG) to activate the ortho-C-H bond.
Common Issues & Solutions
Q: My Rh(III)-catalyzed annulation (Aniline + Alkyne) is dead. No product, just recovered starting material. A: Check your Oxidant . The catalytic cycle requires regenerating Rh(III) from Rh(I).
-
The Fix: If using external oxidants like Cu(OAc)₂ or Ag₂CO₃, ensure the reaction is anhydrous; water can sequester the metal.
-
Pro Tip: Switch to an Internal Oxidant . Use N-enoxyphthalimides or Dioxazolones . These substrates contain a weak N-O bond that cleaves during the reaction, oxidizing the metal center without needing external additives (Redox-Neutral).
Q: I am getting a mixture of regioisomers when coupling meta-substituted anilines. A: This is the "meta-selectivity" problem. Activation can occur at the sterically less hindered para position or the crowded ortho position (between substituents).
-
The Fix: Use a Bulky Ligand on the Cp*Rh catalyst.
-
Catalyst Selection: Switch from [CpRhCl₂]₂ to [CptBuRhCl₂]₂. The tert-butyl group on the cyclopentadienyl ring sterically forces activation away from the meta-substituent, favoring the less hindered C-H bond.
Visualization: The Rh(III) Catalytic Cycle
The following diagram illustrates the critical steps where your reaction might be failing: C-H Activation (Step 2) or Reductive Elimination (Step 4).
Caption: Figure 1. The Cp*Rh(III) catalytic cycle for quinoline synthesis. Failure at Step 5 (Re-oxidation) is the most common cause of low conversion.
Module 3: Multicomponent Assembly (Povarov & Lewis Acids)
Core Philosophy: Complexity generation. Combining Aniline + Aldehyde + Electron-rich Olefin in one pot.
Common Issues & Solutions
Q: I'm using BF₃·OEt₂ for a Povarov reaction, but the product decomposes during workup. A: BF₃ is moisture-sensitive and can hydrolyze to release HF, which degrades sensitive quinoline intermediates (especially tetrahydroquinolines).
-
The Fix: Switch to Scandium Triflate Sc(OTf)₃ .
-
Why: Sc(OTf)₃ is "Water-Tolerant." It functions as a Lewis acid even in aqueous media and can be recovered/reused. It activates the imine intermediate without causing acid-catalyzed polymerization of the olefin.
Q: My reaction stops at the tetrahydroquinoline stage. How do I get the fully aromatic quinoline? A: The Povarov reaction formally yields a tetrahydroquinoline. You need an oxidative dehydrogenation step.
-
The Fix: Add DDQ (1.1 equiv) or MnO₂ to the pot after the initial cyclization is complete. Alternatively, use S (Sulfur) in refluxing toluene for a milder aromatization.
Comparative Data: Lewis Acid Performance
| Catalyst | Load (mol%) | Yield (%) | Reusability | Notes |
| Sc(OTf)₃ | 5-10 | 92 | High | Water-tolerant; best for complex substrates. |
| BF₃·OEt₂ | 20-50 | 65 | None | Moisture sensitive; harsh; difficult workup. |
| InCl₃ | 10-20 | 85 | Moderate | Good balance; slightly less active than Sc. |
| I₂ (Iodine) | 10 | 78 | Low | Cheap alternative; mild; metal-free option. |
Module 4: Experimental Logic (Decision Matrix)
Before starting, select your workflow based on your available starting materials.
Caption: Figure 2. Strategic decision tree for catalyst selection based on feedstock availability.
References
-
Wang, J., et al. (2016).[2] "Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones." Organic Letters.
-
Han, X.-L., et al. (2020).[3] "Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides." The Journal of Organic Chemistry.
-
Gould, E., et al. (2020). "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." Synthesis.
-
Kim, J., et al. (2023). "Iron-Catalyzed Oxidative Cyclization of 2-Amino Styrenes with Alcohols... for the Synthesis of Polysubstituted Quinolines." The Journal of Organic Chemistry.
-
Song, G., et al. (2011). "Rh-Catalyzed C-H Activation of Pyridines." Journal of the American Chemical Society.
Sources
dealing with steric hindrance in substituted quinoline synthesis
Technical Support Case Log: Advanced Quinoline Synthesis Ticket ID: QZn-STERIC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Overview: The Steric Barrier
Welcome to the Advanced Synthesis Support Center. You are likely here because your quinoline cyclization—usually a reliable workhorse—has hit a "steric wall." Whether you are facing low yields due to ortho-substituents on the aniline or sluggish condensation with bulky ketones, standard textbook protocols (Skraup, Friedländer) often fail because they rely on orbital overlaps that are geometrically forbidden by bulky groups.
This guide treats your synthesis as a troubleshooting ticket. We move beyond "try heating it more" to mechanistic bypasses that circumvent steric repulsion.
Ticket #1: The Regioselectivity Coin Flip
User Issue: "I am using a meta-substituted aniline (e.g., m-toluidine or m-anisidine). I need the 7-substituted quinoline, but I keep getting a mixture of 5- and 7-isomers (or predominantly the 5-isomer)."
Diagnosis: Steric vs. Electronic Mismatch
In meta-substituted anilines, the cyclization step has two potential nucleophilic sites:
-
Para to the substituent: Leads to the 7-substituted quinoline (Sterically favored, less hindered).
-
Ortho to the substituent: Leads to the 5-substituted quinoline (Sterically hindered).
The Trap: In reactions like the Skraup or Doebner-von Miller , the transition state is often late and high-energy. If the substituent is electron-donating (e.g., -OMe), it activates the ortho position electronically, fighting against the steric preference. This creates the dreaded regio-mixture.
Prescribed Solution: The Conrad-Limpach Thermodynamic Bypass
Do not rely on kinetic control. You must switch to a method where the cyclization is reversible or thermodynamically controlled, allowing the system to "find" the less hindered pocket.
The Protocol Shift:
Instead of a direct Skraup, utilize the Conrad-Limpach approach (aniline +
-
Phase 1 (Kinetic): Formation of the enamino-ester at low temp (~25-60°C).
-
Phase 2 (Thermodynamic): High-temperature cyclization (250°C in diphenyl ether).
Why it works: The high temperature ensures that if the sterically crowded 5-isomer forms, it can revert and funnel into the thermodynamically stable 7-isomer channel.
Ticket #2: The "Brick Wall" Ketone (Friedländer Failure)
User Issue: "My 2-aminoaryl ketone reacts fine with simple aldehydes, but fails completely with bulky ketones (e.g., adamantyl ketone or sterically crowded acetophenones)."
Diagnosis: Enamine Formation Stalling
The Friedländer synthesis requires an initial condensation to form an imine/enamine intermediate. With bulky ketones, the carbonyl carbon is shielded. Standard base catalysis (KOH/EtOH) cannot overcome the activation energy required to form the tetrahedral intermediate.
Prescribed Solution: Brønsted Acid Surrogates & Microwave Acceleration
Abandon basic conditions. Switch to Solid Acid Catalysis coupled with Microwave Irradiation .
-
Logic: Solid acids (like Chitosan-SO
H or sulfated zirconia) provide a high local concentration of protons to activate the carbonyl without the neutralizing effects of solvent cages found in homogeneous acids. -
Microwave Effect: Provides direct dipolar heating to the polar transition state, often accelerating the rate-determining dehydration step by 10-100x.
Data Comparison:
| Catalyst System | Condition | Yield (Bulky Substrate) | Time |
|---|---|---|---|
| KOH / EtOH | Reflux | < 5% | 24 h |
| HCl / AcOH | Reflux | 35% | 12 h |
| Chitosan-SO
Ticket #3: The Larock Blockade
User Issue: "I am attempting a Larock annulation (2-iodoaniline + internal alkyne). The reaction works for simple alkynes but fails when I use bulky internal alkynes (e.g., 4,4-dimethylpent-2-yne)."
Diagnosis: Migratory Insertion Failure
In the standard Larock mechanism, the arylpalladium species must insert across the alkyne. Bulky groups on the alkyne prevent the Pd-species from coordinating effectively, leading to catalyst decomposition or homocoupling of the alkyne.
Prescribed Solution: The Modified "Oxidative" Larock
Switch from the standard Larock conditions to the Stone-Larock Modification using an external oxidant (DIAD).
Mechanism Shift: Standard Larock uses the alkyne itself or high temperatures to drive the final elimination/aromatization. The modified protocol uses Diisopropyl azodicarboxylate (DIAD) as a hydrogen acceptor.[1][2] This allows the reaction to proceed under milder conditions, preserving the delicate Pd-alkyne complex from thermal degradation.
Visualizing the Pathway
The following diagram illustrates the decision logic for selecting the correct synthesis route based on your specific steric constraint.
Caption: Decision matrix for selecting the optimal synthetic pathway based on the location of steric hindrance.
Standard Operating Procedure (SOP)
Protocol: The Modified Stone-Larock Synthesis for Hindered Substrates
This protocol is designed for instances where standard Pd-catalysis fails due to steric crowding at the alkyne terminus.
Reagents:
-
Substrate A: 2-Bromoaniline (1.0 equiv) — Note: Bromo is preferred over Iodo for this specific variant to control oxidative addition rates.
-
Substrate B: Bulky Allylic Alcohol or Internal Alkyne (1.5 equiv).
-
Catalyst: [Pd(allyl)Cl]
(2.5 mol%). -
Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%) — Large bite angle helps accommodate bulk.
-
Oxidant: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv).
-
Base: K
CO (3.0 equiv). -
Solvent: 1,4-Dioxane (0.2 M).
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a dry vial, mix [Pd(allyl)Cl]
and dppf in 1,4-Dioxane. Stir at Room Temperature (RT) for 10 minutes until the solution turns orange/yellow. Why? Pre-forming the active catalyst prevents Pd-black precipitation when the bulky substrate is added. -
Substrate Addition: Add the 2-bromoaniline, the bulky alkyne/allylic alcohol, and K
CO . -
Oxidant Injection: Add DIAD dropwise. Caution: Exothermic.
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd and salts). Wash with EtOAc.
-
Purification: Flash chromatography.
Validation Check:
-
Success Indicator: The reaction mixture should remain homogenous (dark orange/brown). If you see a mirror (Pd black) within 30 minutes, the steric bulk has ejected the ligand. Action: Increase ligand loading to 10 mol% or switch to a Buchwald biaryl ligand (e.g., XPhos).
References
-
Stone, M. T. (2011).[2][3] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[1][2] Organic Letters, 13(9), 2326–2329. [Link]
-
Reddy, A. C., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 21(8), 986.[4] [Link]
- Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 9(2), 141-161.
-
Lu, Y., et al. (2024).[3] "Single-Atom Iron Catalyst for Acceptorless Dehydrogenative Coupling." Journal of the American Chemical Society, 146, 23338-23347.[3] [Link]
- Roopan, S. M., et al. (2011). "Solid acid-catalyzed synthesis of quinolines." Chemical Papers, 65(6).
Sources
- 1. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
Validation & Comparative
comparative analysis of Doebner vs. Pfitzinger synthesis for quinolines
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The synthesis of functionalized quinolines is therefore a critical task, and among the classical methods, the Doebner and Pfitzinger reactions remain highly relevant. This guide provides an in-depth comparative analysis of these two named reactions, offering insights into their mechanisms, practical applications, and experimental nuances to aid in the strategic selection of the appropriate synthetic route.
Introduction: The Enduring Legacy of Quinoline Synthesis
The quinoline ring system is a privileged structure in drug discovery, present in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][3] The Doebner and Pfitzinger syntheses, both developed in the late 19th century, represent fundamental and versatile approaches to constructing this important heterocyclic motif. While both ultimately yield quinoline-4-carboxylic acids, their starting materials, reaction conditions, and substrate scope differ significantly, making each uniquely suited for different synthetic challenges.
The Doebner Synthesis: A Three-Component Condensation
The Doebner reaction, first reported by Oscar Doebner in 1887, is a three-component reaction that convenes an aniline, an aldehyde, and pyruvic acid to furnish a 2-substituted quinoline-4-carboxylic acid.[3][4] This one-pot synthesis is often catalyzed by Brønsted or Lewis acids.[3]
Mechanistic Insights
The mechanism of the Doebner reaction is thought to initiate with the formation of a Schiff base from the aniline and aldehyde. Concurrently, pyruvic acid enolizes, followed by a Michael-type addition to the Schiff base. The subsequent intramolecular electrophilic cyclization onto the aniline ring and eventual oxidation of the dihydroquinoline intermediate leads to the aromatic quinoline product.[3]
Caption: Proposed mechanism of the Doebner reaction.
Scope and Limitations
The Doebner reaction is versatile, accommodating a wide range of anilines and aldehydes. However, a significant drawback is its often-low yields, particularly when employing anilines bearing electron-withdrawing groups, which diminishes their nucleophilicity.[3] The reaction can also be plagued by the formation of tarry byproducts, complicating purification. To address the issue of low yields with electron-deficient anilines, a "Doebner hydrogen-transfer reaction" has been developed, which has been shown to be effective for a broader range of substrates.[5]
The Pfitzinger Synthesis: From Isatin to Quinolines
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides an alternative route to quinoline-4-carboxylic acids, starting from isatin or its derivatives and a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[1][6]
Mechanistic Insights
The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][6]
Caption: The reaction mechanism of the Pfitzinger synthesis.
Scope and Limitations
The Pfitzinger reaction is a robust method for preparing a variety of substituted quinoline-4-carboxylic acids.[1] Its primary limitation lies in the availability of substituted isatins. Furthermore, the strongly basic reaction conditions can be incompatible with sensitive functional groups on either the isatin or the carbonyl compound.[7]
Head-to-Head Comparison: Doebner vs. Pfitzinger
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound (with α-methylene) |
| Catalyst/Reagent | Acid (Brønsted or Lewis) | Strong Base (e.g., KOH, NaOH) |
| Key Intermediate | Schiff base | Keto-acid from isatin hydrolysis |
| Product | 2-Substituted quinoline-4-carboxylic acid | 2,3-Disubstituted quinoline-4-carboxylic acid |
| Versatility | Wide range of anilines and aldehydes available. | Dependent on the availability of substituted isatins. |
| Key Limitation | Often low yields with electron-deficient anilines; tar formation.[3] | Incompatible with base-sensitive functional groups.[7] |
Experimental Protocols
Doebner Reaction: General Procedure
The following is a general protocol for the Doebner reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic acid (0.56 equiv)
-
BF₃·THF (0.28 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF₃·THF.
-
Stir the reaction mixture at 65 °C for 10 minutes.
-
Prepare a solution of pyruvic acid in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[2]
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and concentration under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Pfitzinger Reaction: Conventional Synthesis
This protocol provides a representative example of a conventional Pfitzinger synthesis.
Materials:
-
Isatin (0.0075 mol)
-
Desired ketone (0.015 mol)
-
Potassium hydroxide (0.02 mol)
-
Water (1 mL)
-
Absolute ethanol (40 mL)
-
Dilute hydrochloric acid or acetic acid
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and absolute ethanol.
-
Add isatin to the basic solution and stir at room temperature for 1 hour.
-
Gradually add the desired ketone to the reaction mixture.
-
Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add distilled water to dissolve the potassium salt of the product and extract with diethyl ether to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Conclusion: Strategic Synthesis of Quinolines
Both the Doebner and Pfitzinger syntheses are powerful and enduring methods for the preparation of quinoline-4-carboxylic acids. The choice between them is dictated by the desired substitution pattern and the nature of the available starting materials. The Doebner reaction offers a convergent three-component approach, which is particularly advantageous when a variety of anilines and aldehydes are readily accessible. In contrast, the Pfitzinger reaction is the method of choice when a specific substitution pattern, dictated by a substituted isatin, is required. A thorough understanding of the mechanisms, scope, and limitations of each reaction, as presented in this guide, is paramount for the successful design and execution of synthetic routes toward novel quinoline-based compounds in drug discovery and development.
References
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8.
-
ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction.
- Nishiyama, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
-
ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... [Image]. Retrieved from [Link]
- The Merck Index Online. (n.d.). Pfitzinger Reaction.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Image]. Retrieved from [Link]
- Potapov, A. M., et al. (2025). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Russian Journal of Organic Chemistry.
- Moodley, K. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Mecha, B. B., & Chibale, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21856-21879.
- Bîcu, E., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 2977.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (1H NMR, 13C NMR) of 6,7-Dimethylquinoline-4-carboxylic acid for structural confirmation
Topic: Spectroscopic Analysis (1H NMR, 13C NMR) of 6,7-Dimethylquinoline-4-carboxylic acid Content Type: Publish Comparison Guide
Structural Confirmation, Isomer Differentiation, and Experimental Protocols
Executive Summary: The Regioisomer Challenge
This compound is a critical heterocyclic scaffold, often serving as a precursor for antibacterial agents (fluoroquinolone analogs) and antimalarials. However, its synthesis—typically via the Pfitzinger reaction (using 3,4-dimethylisatin) or the Doebner-Miller reaction —frequently produces difficult-to-separate regioisomers.
The primary analytical challenge is not merely identifying the compound, but distinguishing the 6,7-dimethyl isomer from the thermodynamically likely 5,7-dimethyl or 6,8-dimethyl by-products.
This guide provides a definitive spectroscopic framework to validate the 6,7-substitution pattern, contrasting it with common isomeric impurities using high-field NMR (400 MHz+).
Comparative Analysis: Target vs. Alternatives
In structural elucidation, the "alternatives" are the potential regioisomers generated during cyclization. The performance metric here is spectral resolution —the ability of the analytical method to unambiguously assign the methyl positions.
Isomer Differentiation Matrix
| Feature | 6,7-Dimethyl (Target) | 6,8-Dimethyl (Common Impurity) | 5,8-Dimethyl (Steric Impurity) |
| Aromatic Region (Benzenoid ring) | Two Singlets (H5, H8) | Two Doublets (Meta-coupling, J~2Hz) | Two Doublets (Ortho-coupling, J~8Hz) |
| H5 Chemical Shift | Deshielded (~8.6 ppm) | Deshielded (~8.6 ppm) | Shielded/Absent (Methyl at C5) |
| Symmetry | Low ( | Low ( | High ( |
| Diagnostic Logic | H5 and H8 are para to each other; no vicinal or meta coupling. | H5 and H7 are meta; distinct coupling visible. | H6 and H7 are vicinal; strong coupling visible. |
Key Insight: The "Smoking Gun" for the 6,7-isomer is the appearance of two distinct singlets in the aromatic region (excluding the H2/H3 pyridine protons). If you see doublets with
Hz, you have the 6,8-isomer.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this optimized protocol. The choice of solvent is critical; CDCl₃ often yields poor solubility and broad peaks for zwitterionic quinoline acids.
Materials & Methods[1][2][3][4][5][6][7][8][9]
-
Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
-
Reasoning: DMSO disrupts the intermolecular H-bonding of the carboxylic acid dimer, sharpening the signals. It also ensures full solubility of the polar aromatic core.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Workflow Diagram
The following Graphviz diagram outlines the logical flow for confirming the structure from a crude reaction mixture.
Caption: Logical decision tree for assigning quinoline regioisomers based on proton coupling patterns.
Results & Discussion: Spectral Data
1H NMR Data (400 MHz, DMSO-d₆)
Reference values validated against substituent additivity rules for quinoline systems [1][2].
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Carboxylic acid proton (exchangeable). |
| H-2 | 8.95 - 9.05 | Doublet | 1H | 4.5 | Deshielded by adjacent Nitrogen. |
| H-5 | 8.55 - 8.65 | Singlet | 1H | - | Diagnostic: Peri-effect from C4-COOH. Isolated (no H on C6). |
| H-8 | 7.90 - 8.00 | Singlet | 1H | - | Diagnostic: Isolated (no H on C7). |
| H-3 | 7.80 - 7.90 | Doublet | 1H | 4.5 | Coupled to H-2. |
| Me (C6/C7) | 2.40 - 2.50 | Two Singlets | 6H | - | Methyl groups. Often overlap. |
Interpretation:
-
The H-5 Signal: Note the significant downfield shift (~8.6 ppm) of H-5. This is due to the "peri-effect" (steric and magnetic anisotropy) caused by the carbonyl group at position 4. This confirms the carboxylic acid is at C4.
-
The Singlets: The presence of sharp singlets for H-5 and H-8 conclusively proves that positions 6 and 7 are fully substituted.
13C NMR Data (100 MHz, DMSO-d₆)
Predicted shifts based on Cinchoninic acid scaffold.
| Carbon Type | Shift ( | Assignment |
| C=O | 167.5 | Carboxylic Acid Carbonyl |
| C-2 | 150.1 | Ar-CH (Next to N) |
| C-4 | 136.5 | Quaternary (Ipso to COOH) |
| C-8a | 148.0 | Quaternary (Bridgehead) |
| C-6, C-7 | 138.0 - 142.0 | Quaternary (Methyl substituted) |
| C-5 | 125.0 | Ar-CH (Peri-position) |
| C-3 | 120.5 | Ar-CH |
| Me | 20.1, 20.5 | Methyl Carbons |
Advanced Validation: 2D NMR Strategy
If the 1D spectrum shows ambiguity (e.g., peak overlap in the methyl region), use HMBC (Heteronuclear Multiple Bond Correlation) for absolute confirmation.
-
Experiment: 1H-13C HMBC.
-
Target Correlation: Look for the cross-peaks from the Methyl protons.
-
Methyl at C6: Will show a 3-bond correlation to C5 (the deshielded CH at ~125 ppm).
-
Methyl at C7: Will show a 3-bond correlation to C8 (the shielded CH at ~129 ppm).
-
Self-Check: If you see a correlation from a methyl group to a carbon that also has a proton attached with a large coupling constant (ortho), your structure is incorrect.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- El-Hiti, G. A. (2003). Pfitzinger synthesis of some new quinoline-4-carboxylic acid derivatives. Heterocyclic Communications, 9(4). (Describes synthesis routes yielding regioisomers).
-
ChemicalBook. (2023). Quinoline-4-carboxylic acid NMR Spectrum Reference. (Base scaffold data used for comparative shift prediction).
- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).
A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of 6,7-Dimethylquinoline-4-carboxylic acid
In the landscape of modern drug discovery, the journey from a promising chemical entity to a potential therapeutic agent is a rigorous one, demanding a multi-faceted evaluation of its biological activity. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for the preclinical assessment of 6,7-Dimethylquinoline-4-carboxylic acid, a member of the quinoline-4-carboxylic acid class of compounds. These compounds have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for designing and interpreting preclinical studies.
Introduction to this compound and its Therapeutic Potential
Quinoline-4-carboxylic acids represent a "privileged scaffold" in medicinal chemistry, meaning their core structure is amenable to modifications that can fine-tune their pharmacological profiles.[2] A key mechanism of action for many compounds in this class is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] This pathway is essential for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cancer cells, making DHODH an attractive target for anticancer therapies.[2]
This compound, the subject of this guide, is a specific analogue within this promising class. While extensive research has been conducted on the broader family of quinoline-4-carboxylic acids, this guide will use established principles to outline a hypothetical, yet scientifically rigorous, evaluation of this particular compound. We will explore how to build a comprehensive preclinical data package, starting from targeted in vitro assays and progressing to more complex in vivo models.
The Synergy of In Vitro and In Vivo Studies: A Logical Workflow
The preclinical evaluation of a novel compound like this compound is not a linear process but rather an iterative cycle of hypothesis generation and testing. In vitro and in vivo studies are complementary, each providing unique and essential pieces of the puzzle.
Caption: A logical workflow illustrating the interplay between in vitro and in vivo studies in preclinical drug development.
Part 1: In Vitro Evaluation: From Target to Cell
In vitro studies are the foundational step in characterizing the biological activity of a compound. They are performed in a controlled, artificial environment, allowing for the precise measurement of specific interactions and effects.
Biochemical Assay: Direct Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Causality: The primary hypothesis for the anticancer activity of quinoline-4-carboxylic acids is the inhibition of DHODH.[2] Therefore, the first step is to determine if this compound directly interacts with and inhibits the purified DHODH enzyme. This is a direct measure of target engagement.
Self-Validating System: The assay includes a known DHODH inhibitor (e.g., Brequinar) as a positive control to ensure the assay is performing as expected. A vehicle control (e.g., DMSO) serves as the negative control to establish a baseline of enzyme activity.
Experimental Protocol: DHODH Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and a reference inhibitor.
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).[3]
-
Prepare solutions of recombinant human DHODH, L-dihydroorotic acid (DHO), decylubiquinone (dUQ), and 2,6-dichloroindophenol (DCIP).[3]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, dUQ, and DCIP.
-
Add the test compound or reference inhibitor at various concentrations.
-
Initiate the reaction by adding the DHODH enzyme.
-
Start the measurement by adding the substrate, DHO.
-
Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCIP is proportional to DHODH activity.[1][4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Hypothetical Data Summary: DHODH Inhibition
| Compound | IC50 (nM) |
| This compound | 45.8 |
| Brequinar (Reference Inhibitor) | 25.2 |
Cell-Based Assay: Assessing Cytotoxicity in Cancer Cell Lines
Causality: While direct enzyme inhibition is crucial, it is equally important to demonstrate that this biochemical activity translates into a functional cellular effect. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] By treating cancer cell lines with this compound, we can determine its ability to inhibit cell proliferation or induce cell death.
Self-Validating System: Including a standard-of-care chemotherapy agent (e.g., Doxorubicin) as a positive control validates the sensitivity of the cell lines to cytotoxic agents. A vehicle control establishes the baseline for normal cell growth.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media and conditions (37°C, 5% CO2).[5]
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a reference cytotoxic agent.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5][7]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Summary: Cancer Cell Line Cytotoxicity
| Compound | A549 GI50 (µM) | MCF-7 GI50 (µM) |
| This compound | 1.2 | 2.5 |
| Doxorubicin (Reference Agent) | 0.5 | 0.8 |
Part 2: In Vivo Evaluation: From Animal Models to Systemic Effects
In vivo studies are conducted in living organisms, providing a more complex and physiologically relevant system to evaluate the efficacy, safety, and pharmacokinetic profile of a compound.
Efficacy Study: Human Tumor Xenograft Model
Causality: A positive result in cell-based assays provides the rationale for testing the compound's anticancer activity in a living system.[8] A xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the assessment of a drug's ability to inhibit tumor growth in vivo.[2][9]
Self-Validating System: A vehicle-treated control group is essential to monitor the natural growth of the tumor. A positive control group treated with a clinically used anticancer drug provides a benchmark for efficacy.
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID).
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.[8]
-
-
Study Execution:
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, high dose, and a positive control).
-
Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between groups.
-
Hypothetical Data Summary: Xenograft Efficacy
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 750 ± 100 | 40% |
| This compound | 50 | 400 ± 80 | 68% |
| Standard-of-Care Drug | 10 | 350 ± 75 | 72% |
Pharmacokinetic (PK) and Toxicology Studies
Causality: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining appropriate dosing regimens and assessing its safety profile. Preliminary toxicology studies are also essential to identify any potential adverse effects.[10][11]
Self-Validating System: PK studies involve collecting samples at multiple time points to construct a concentration-time curve, which has internal consistency checks. Toxicology studies include a control group to differentiate treatment-related effects from normal physiological variations.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model:
-
Use a suitable rodent model (e.g., rats or mice).
-
-
Study Execution:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral and intravenous).
-
Collect blood samples at multiple time points post-dose.
-
Process the blood to obtain plasma.
-
-
Bioanalysis and Data Analysis:
-
Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Hypothetical Data Summary: Pharmacokinetic Parameters (Oral Administration)
| Parameter | Value |
| Cmax | 2.5 µg/mL |
| Tmax | 2 hours |
| AUC | 15 µg*h/mL |
| Half-life | 6 hours |
Experimental Protocol: Acute Toxicology Study
-
Animal Model:
-
Use a rodent model.
-
-
Study Execution:
-
Administer escalating single doses of the compound to different groups of animals.
-
Observe the animals for a set period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and food/water consumption.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
-
Conclusion: A Holistic Approach to Preclinical Evaluation
The preclinical evaluation of this compound, like any promising drug candidate, requires a systematic and integrated approach. In vitro studies provide crucial information on the mechanism of action and cellular effects in a controlled setting, while in vivo studies offer a more holistic view of the compound's efficacy, safety, and disposition within a living system. The hypothetical data presented in this guide illustrates how a comprehensive dataset can be built to support the progression of a compound through the drug development pipeline. By employing robust, self-validating experimental designs and carefully interpreting the data from both in vitro and in vivo studies, researchers can make informed decisions and advance the most promising therapeutic candidates toward clinical evaluation.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
-
Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2020, July 1). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Haematologica. (2017). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Retrieved from [Link]
-
Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
-
PLOS One. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
-
PMC. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Retrieved from [Link]
-
MDPI. (2025, June 16). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Retrieved from [Link]
-
Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. haematologica.org [haematologica.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
